molecular formula C13H15BrN2O2 B12641236 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester

Cat. No.: B12641236
M. Wt: 311.17 g/mol
InChI Key: AFXGAYXSKDUYER-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester typically involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including transition-metal-catalyzed cyclization reactions.

    Bromination and Methylation:

    Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethyl alcohol (tert-butyl alcohol) to form the desired ester.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the FGFR signaling pathway. As a result, the compound can inhibit cell proliferation, induce apoptosis, and reduce cell migration and invasion .

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 5-bromo-6-methylpyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-8-10(14)7-9-5-6-16(11(9)15-8)12(17)18-13(2,3)4/h5-7H,1-4H3

InChI Key

AFXGAYXSKDUYER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CN(C2=N1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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